molecular formula C13H21NO B13261959 3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol

Cat. No.: B13261959
M. Wt: 207.31 g/mol
InChI Key: IJFYGJOHEXLKCR-UHFFFAOYSA-N
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Description

3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a dimethylphenyl group attached to an ethylamino chain, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}propan-1-ol
  • 3-{[1-(3,4-Dimethylphenyl)ethyl]amino}butan-1-ol
  • 3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol

Uniqueness

3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both dimethylphenyl and ethylamino groups

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[1-(3,4-dimethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-4-8-15/h5-6,9,12,14-15H,4,7-8H2,1-3H3

InChI Key

IJFYGJOHEXLKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCCCO)C

Origin of Product

United States

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